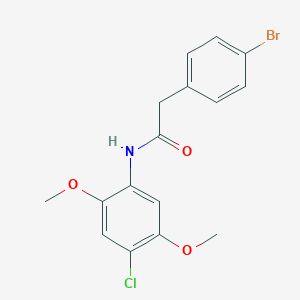

2-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, also known as Bromo-DragonFLY, is a potent hallucinogenic drug that belongs to the phenethylamine family. It was first synthesized in 1998 by a research group led by David E. Nichols at Purdue University. Since then, it has gained popularity among the recreational drug users due to its long-lasting effects and intense psychedelic experiences. However, its potential as a research tool in scientific studies has also been recognized.

Wirkmechanismus

2-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamideFLY acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that activates the phospholipase C (PLC) pathway. This leads to the release of intracellular calcium ions and the activation of protein kinase C (PKC) and other downstream signaling molecules. The activation of 5-HT2A receptors in the prefrontal cortex and other brain regions is thought to be responsible for the cognitive and perceptual effects of 2-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamideFLY.

Biochemical and Physiological Effects:

2-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamideFLY has been shown to induce a wide range of physiological and biochemical effects in animal models and human subjects. These include changes in heart rate, blood pressure, body temperature, and respiration rate. It also affects the levels of various neurotransmitters, such as dopamine, norepinephrine, and glutamate, in the brain. Moreover, it can cause oxidative stress and mitochondrial dysfunction, which may contribute to its neurotoxicity.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamideFLY has several advantages as a research tool, such as its high potency and selectivity for the 5-HT2A receptor. It also has a long duration of action, which allows for extended experimental protocols. However, its use in laboratory experiments is limited by its high toxicity and potential for adverse effects. Therefore, it requires strict safety protocols and ethical considerations.

Zukünftige Richtungen

There are several future directions for research on 2-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamideFLY, including:

1. Investigation of its effects on neural plasticity and synaptic transmission.

2. Development of novel therapeutic agents based on its chemical structure.

3. Study of its interactions with other neurotransmitter systems, such as the GABAergic and glutamatergic systems.

4. Examination of its potential as a tool for studying the neural correlates of consciousness.

5. Investigation of its mechanism of action at the molecular level.

Conclusion:

In conclusion, 2-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamideFLY is a potent hallucinogenic drug that has gained popularity among recreational drug users. However, its potential as a research tool in scientific studies has also been recognized. It acts as a selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By activating this receptor, 2-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamideFLY can induce profound changes in sensory perception, such as visual hallucinations, altered sound perception, and synesthesia. Its use in laboratory experiments is limited by its high toxicity and potential for adverse effects. However, there are several future directions for research on 2-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamideFLY, including investigation of its effects on neural plasticity and synaptic transmission, development of novel therapeutic agents, and examination of its potential as a tool for studying the neural correlates of consciousness.

Synthesemethoden

The synthesis of 2-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamideFLY involves several chemical reactions starting from 2,5-dimethoxybenzaldehyde and 4-bromoaniline. The final product is obtained by acetylation of the amine group using acetic anhydride and acetic acid. The overall yield of the synthesis is around 10%, and the purity of the product can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

2-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamideFLY has been used as a research tool in various scientific studies, particularly in the field of neuroscience. It acts as a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By activating this receptor, 2-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamideFLY can induce profound changes in sensory perception, such as visual hallucinations, altered sound perception, and synesthesia. Therefore, it has been used to investigate the neural mechanisms underlying these phenomena.

Eigenschaften

Produktname |

2-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |

|---|---|

Molekularformel |

C16H15BrClNO3 |

Molekulargewicht |

384.6 g/mol |

IUPAC-Name |

2-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C16H15BrClNO3/c1-21-14-9-13(15(22-2)8-12(14)18)19-16(20)7-10-3-5-11(17)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,19,20) |

InChI-Schlüssel |

OELOMSLWTJIBSC-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1NC(=O)CC2=CC=C(C=C2)Br)OC)Cl |

Kanonische SMILES |

COC1=CC(=C(C=C1NC(=O)CC2=CC=C(C=C2)Br)OC)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B215605.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B215606.png)

![6-Amino-4-(4-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215609.png)

![6-Amino-4-(3-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215610.png)

![2-[2-(Benzyloxy)phenyl]-1-(2-methylphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B215617.png)

![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215629.png)

![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215630.png)

![6-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215632.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N,N-dipropylacetamide](/img/structure/B215636.png)

![N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B215640.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B215642.png)